3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

Übersicht

Beschreibung

3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole is an organic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a chloromethyl group and a methyl group attached to the oxadiazole ring. Oxadiazoles are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method is the reaction of 4-methyl-1,2,5-oxadiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chlorosulfate in the presence of a Lewis acid catalyst like zinc chloride . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of the compound with minimal impurities. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution under various conditions, enabling functional group diversification:

Primary reactions :

-

Cyanide substitution : Reacting with KCN in acetonitrile at reflux yields cyanomethyl derivatives. A side elimination reaction produces trisubstituted acetonitrile products under prolonged conditions .

-

Amine substitution : Primary/secondary amines replace the chloride to form aminomethyl derivatives.

Table 1: Substitution reactions with KCN

| Substrate | Reagent/Conditions | Major Product (%) | Minor Product (%) |

|---|---|---|---|

| 5-(Chloromethyl)oxadiazole | 10 equiv KCN, CH₃CN, reflux, 6h | Trisubstituted nitrile (75%) | Cyanomethyl derivative (15%) |

Mechanism :

-

S<sub>N</sub>2 displacement : CN<sup>−</sup> attacks the chloromethyl carbon.

-

Elimination : Base-mediated deprotonation adjacent to the nitrile group generates a carbanion intermediate.

-

Cascade substitution : The carbanion reacts with additional oxadiazole substrates, forming multi-substituted nitriles .

Elimination and Rearrangement Pathways

Under basic or high-temperature conditions, elimination dominates:

Key observations :

-

Heating with triethylamine in THF eliminates HCl, forming a methylene-linked bis-oxadiazole.

-

Microwave irradiation (160 W, 5 min) with POCl₃ accelerates elimination, yielding fused heterocycles .

Table 2: Reaction outcomes under microwave conditions

| Reaction Partner | Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydrazine hydrate | POCl₃, microwave, 5 min | 2-(Imidazomethyl)-oxadiazole | 68–75 |

Cycloaddition and Heterocycle Formation

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles:

Example :

-

Reaction with aryl nitriles under microwave irradiation forms 1,3,4-oxadiazole-fused pyridines.

Critical factors :

-

Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

-

Catalyst : Lewis acids like ZnCl₂ improve regioselectivity .

Functionalization via Cross-Coupling

The chloromethyl group enables metal-catalyzed couplings:

Suzuki–Miyaura coupling :

-

Palladium catalysts (e.g., Pd(PPh₃)₄) couple with aryl boronic acids to form biaryl derivatives.

-

Typical yields: 50–70% (reported for analogous bromomethyl oxadiazoles) .

Stability and Side Reactions

Degradation pathways :

-

Hydrolysis : Prolonged exposure to aqueous base cleaves the oxadiazole ring, forming carboxylic acid derivatives.

-

Thermal decomposition : Degrades above 200°C, releasing CO and N₂ gases.

Key Takeaways

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Overview of Anticancer Properties

The oxadiazole derivatives, including 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole, have been extensively studied for their potential as anticancer agents. Research indicates that modifications to the oxadiazole structure can enhance its biological activity against various cancer cell lines.

Case Studies

- Maftei et al. (2020) reported on the synthesis of novel 1,2,4-oxadiazole derivatives that exhibited significant antitumor activity. For instance, compound derivatives showed IC50 values as low as 0.003 µM against lung adenocarcinoma cells (LXFA 629) and melanoma cells (MAXF 401) .

- Kumar et al. (2020) synthesized a series of bis-1,2,4-oxadiazole-fused-benzothiazole derivatives that demonstrated comparable potency to established chemotherapeutics like doxorubicin against several cancer cell lines .

Table: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 1 | LXFA 629 (Lung) | 0.003 | |

| Compound 2 | MAXF 401 (Melanoma) | 0.003 | |

| Compound 3 | HCT-116 (Colon) | 0.48 | |

| Compound 4 | MCF-7 (Breast) | 1.93 |

Antimicrobial and Antioxidant Activities

Biological Activities

Beyond anticancer properties, oxadiazole derivatives have shown promise in antimicrobial and antioxidant activities. The structural features of these compounds contribute significantly to their biological profiles.

Research Findings

- A study by Khan et al. (2022) highlighted the synthesis of novel oxadiazole derivatives that exhibited significant antimicrobial activity comparable to standard antibiotics. Compounds were tested against various bacterial strains with promising results .

- Mohammed et al. (2016) explored the antioxidant properties of substituted oxadiazoles and found that certain derivatives displayed strong free radical scavenging activity, indicating potential applications in oxidative stress-related diseases .

Table: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Microbial Strain Tested | Activity Level | Reference |

|---|---|---|---|

| Compound A | E. coli | Moderate | |

| Compound B | S. aureus | High | |

| Compound C | C. albicans | Low |

Other Potential Applications

Pharmaceutical Development

The unique properties of oxadiazoles make them suitable candidates for further pharmaceutical development beyond anticancer and antimicrobial uses:

- Corrosion Inhibition: Some studies indicate that oxadiazoles can be effective corrosion inhibitors in various industrial applications.

- Agrochemicals: The potential for these compounds to act as herbicides or pesticides is also being explored due to their biological activity.

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function . The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Chloromethyl)-1,2,4-triazole: Similar in structure but with a triazole ring instead of an oxadiazole ring.

4-(Chloromethyl)-1,2,3-thiadiazole: Contains a thiadiazole ring, which imparts different chemical properties.

3-(Chloromethyl)-1,2,5-thiadiazole: Another thiadiazole derivative with distinct reactivity and applications.

Uniqueness

3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole is unique due to its specific combination of functional groups and the oxadiazole ring. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry. Its ability to undergo diverse chemical reactions and form stable derivatives sets it apart from other similar compounds.

Biologische Aktivität

3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. The oxadiazole ring system is known for its potential in drug discovery, particularly in developing anticancer, antibacterial, and antifungal agents. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

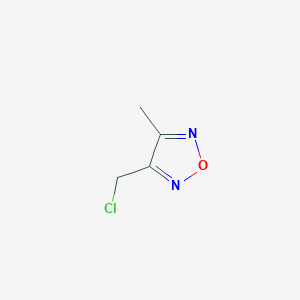

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown cytotoxic effects against various cancer cell lines. In a study evaluating the antiproliferative activity of novel oxadiazole derivatives, compounds similar to this compound demonstrated IC50 values in the low micromolar range against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.63 |

| Compound A | HCT-116 | 24.74 |

| Compound B | A549 | 2.52 |

Antibacterial Activity

The antibacterial properties of oxadiazole derivatives have been extensively studied. Compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. For instance, a derivative exhibited a minimum inhibitory concentration (MIC) of 5000 μg/mL against Streptococcus pneumoniae and Haemophilus influenzae .

Table 2: Antibacterial Activity of Oxadiazole Derivatives

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. pneumoniae | 5000 |

| Compound C | E. coli | <1000 |

| Compound D | Staphylococcus aureus | <312 |

Antifungal Activity

In addition to antibacterial properties, oxadiazole derivatives have shown antifungal activity. Research has indicated that certain derivatives exhibit significant inhibition against fungal strains such as Candida albicans. The mechanism often involves disruption of fungal cell wall synthesis .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Many oxadiazoles act as inhibitors for key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through caspase activation.

- Disruption of Membrane Integrity : Antibacterial and antifungal activities are often linked to the disruption of microbial membrane integrity.

Case Studies

A notable study involved the synthesis and evaluation of various oxadiazole derivatives where this compound was included in the screening panel. The results highlighted its potential as a lead compound for further development into more potent therapeutic agents .

Eigenschaften

IUPAC Name |

3-(chloromethyl)-4-methyl-1,2,5-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O/c1-3-4(2-5)7-8-6-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOQCOXZPZSNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426602 | |

| Record name | 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62642-47-1 | |

| Record name | 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.